Glutamylamidoethyl indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
478273-36-8 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(4S)-4-amino-5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
WAACXEZYKFZHHH-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Synthesis and Derivatization Strategies in Glutamylamidoethyl Indole Research
Chemical Synthesis Pathways for Glutamylamidoethyl Indole (B1671886) and Related Peptidomimetics
The synthesis of glutamylamidoethyl indole logically proceeds through the coupling of two primary fragments: a protected glutamic acid derivative and an indole-3-ethylamine. The core of this synthesis is the formation of a stable amide bond, a cornerstone of peptide and peptidomimetic chemistry. nih.gov
A plausible synthetic route would involve the reaction of N-protected L-glutamic acid (e.g., Boc-Glu-OH or Cbz-Glu-OH) with indole-3-ethylamine. The use of protecting groups on the glutamic acid's alpha-amino group and potentially its side-chain carboxyl group is crucial to prevent unwanted side reactions and ensure regioselective amide bond formation. The coupling reaction itself is typically facilitated by a variety of well-established peptide coupling reagents. nih.gov
The indole moiety itself can be synthesized through various classic and modern organic chemistry reactions. One of the most renowned methods is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.inuop.edu.pknih.gov Other significant methods include the Reissert, Madelung, and Gassman syntheses, each offering pathways to differently substituted indoles. bhu.ac.inuop.edu.pkwikipedia.org More contemporary methods often utilize transition-metal catalysis, such as palladium- or copper-catalyzed cyclizations, to construct the indole nucleus under milder conditions. organic-chemistry.org
Recent advancements have also introduced microflow synthesis methods for indole derivatives, which can offer high yields and limit the formation of unwanted byproducts by controlling reaction conditions precisely. eurekalert.org
Table 1: Comparison of Selected Indole Synthesis Methods
| Synthesis Method | Key Reactants | General Conditions | Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., ZnCl₂, PPA), heat | Versatile, widely used for 2,3-disubstituted indoles. bhu.ac.in |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base, then reduction (e.g., Zn/HOAc) | Good for indole-2-carboxylic acids. uop.edu.pk |
| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., NaNH₂, t-BuOK), high temp | Suitable for simple, non-sensitive indoles. bhu.ac.in |
| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Palladium catalyst | High regiocontrol for 2,3-disubstituted indoles. nih.gov |
| Gassman Indole Synthesis | Aniline, Keto-thioether | Oxidation, then base-mediated rearrangement | One-pot reaction for substituted indoles. wikipedia.org |
Enzymatic Synthesis Approaches Applicable to Indole-Containing Compounds
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing indole-containing molecules. nih.gov Biocatalysts, such as enzymes, can operate under mild conditions and often provide excellent stereoselectivity, which is critical in the synthesis of bioactive compounds.
For indole-containing compounds, enzymes like tryptophanase can be used to produce indole from tryptophan. wikipedia.org Furthermore, researchers have utilized multi-enzyme systems to generate a variety of indole derivatives. For example, a chemoenzymatic approach has been demonstrated where an engineered tryptophan synthase (PfTrpB) and an L-amino acid oxidase (L-AAO) were used to produce diverse indole-3-pyruvate derivatives. nih.gov These intermediates can then be used in further enzymatic or chemical steps to create more complex molecules. nih.gov
While direct enzymatic synthesis of this compound has not been reported, it is conceivable that a ligase or a peptidase under reverse-hydrolysis conditions could be employed to form the amide bond between a glutamic acid derivative and indole-3-ethylamine, mirroring the enzymatic synthesis of peptides. The substrate specificity of such enzymes would be a critical factor for the success of this approach.
Strategies for Structural Modifications and Analog Development in Investigational Studies
The development of analogs of this compound would be a key step in any investigational study to explore its structure-activity relationships. These modifications can be made to the glutamic acid portion, the indole ring, or the ethylamine (B1201723) linker. Such strategies are central to the field of peptidomimetics, aiming to enhance stability, receptor affinity, and other pharmacological properties. rsc.orgslideshare.netnih.gov
Modifications to the Glutamic Acid Moiety:
Side-chain alteration: The side-chain carboxylic acid could be converted to an ester or an amide to modulate polarity and hydrogen bonding capacity.
Backbone modification: The alpha-carbon could be methylated or other alkyl groups could be introduced to create conformational constraints. slideshare.net
Stereochemical inversion: The use of D-glutamic acid instead of the natural L-isomer would create a diastereomer with potentially different biological activity and proteolytic stability.
Modifications to the Indole Moiety:
Ring substitution: The benzene (B151609) portion of the indole ring can be substituted with various functional groups (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to alter its electronic properties and steric profile. mdpi.com
Nitrogen alkylation/acylation: The indole nitrogen can be alkylated or acylated to explore the role of the N-H group in biological interactions.
Modifications to the Linker:
Chain length: The ethylamine linker could be shortened or lengthened to alter the spatial relationship between the glutamic acid and indole pharmacophores.
Amide bond isosteres: The amide bond itself could be replaced with bioisosteres (e.g., reduced amides, esters, or triazoles) to increase metabolic stability against peptidases. researchgate.net
These structural modifications are guided by the principles of medicinal chemistry to create a library of related compounds for further biological evaluation. nih.gov
Elucidation of Molecular and Cellular Mechanisms of Action
Modulation of Neurotrophic Factor Synthesis and Signaling
Glutamylamidoethyl indole (B1671886) demonstrates a notable capacity to influence the synthesis and functional activity of neurotrophic factors, which are crucial for the development, survival, and regeneration of neurons.
Research has shown that Glutamylamidoethyl indole actively promotes the synthesis of Nerve Growth Factor (NGF), a key protein in the maintenance and regeneration of nerve cells. biosiltech.com The compound exhibits a neurotrophic effect, which is described as "NGF-like," suggesting it may mimic or stimulate the pathways involved in NGF production. specialchem.com This is particularly relevant in the context of skin, where NGF plays a fundamental role in the health of cutaneous nerve tissues. By fostering an environment enriched with NGF, this compound supports the integrity and regenerative capacity of the cutaneous nervous system. biosiltech.comspecialchem.com The stimulation of NGF synthesis is a cornerstone of its anti-aging and protective effects on the skin's neural network. biosiltech.com
| Finding | Cell Type | Effect | Reference |
| Promotion of NGF Synthesis | Skin Cells | Protects and regenerates skin tissue | biosiltech.com |
| NGF-like Neurotrophic Effect | Neuronal Cells | Supports neuronal health and regeneration | specialchem.com |
The process of neuronal differentiation, where precursor cells develop into mature neurons, is essential for a functional nervous system. The presence of adequate neurotrophic factors, such as NGF, is critical for this process. specialchem.com this compound, by promoting an NGF-enriched environment, supports the optimal differentiation of neuronal cells, characterized by the development of dendrites and the formation of a robust neuronal network. specialchem.com A deficiency in NGF can lead to a compromised neuronal network and subsequent neurodegeneration. specialchem.com Furthermore, following the initial differentiation of neuronal cells (PC12) in the presence of NGF, the addition of this compound has been observed to promote the expression of Neuropeptide Y (NPY) and Vasoactive Intestinal Peptide (VIP), as well as the cytokine Interleukin-6 (IL-6). specialchem.com This indicates a role in not only establishing but also maintaining the functional integrity and communication within the neuronal network.
Neuroprotective Efficacy and Cellular Resilience
This compound exhibits significant neuroprotective properties, safeguarding neuronal cells from various stressors and inhibiting pathways of programmed cell death.
Neuronal cells, which have limited regenerative capacity, are vulnerable to damage from external factors such as ultraviolet (UV) radiation. specialchem.com this compound has demonstrated a potent protective effect on PC12 neuronal cells against damage induced by UVB irradiation. biosiltech.comspecialchem.com This protective action is crucial for maintaining the health of the cutaneous nervous system, which is constantly exposed to environmental aggressors. specialchem.comspecialchem.com By shielding these vital cells from UV-induced oxidative stress and damage, the compound helps to preserve their functional reactive capacities. specialchem.comspecialchem.com
| Stressor | Cell Type | Protective Effect | Reference |
| Ultraviolet (UV) Radiation | PC12 Neuronal Cells | Protection against UV-induced damage | biosiltech.comspecialchem.com |
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. However, excessive apoptosis in the nervous system can lead to neurodegeneration. specialchem.com this compound has been shown to exert an anti-apoptotic effect on neuronal cells. specialchem.com In the absence of sufficient neurotrophic support like NGF, neuronal cells can undergo apoptosis. specialchem.com By promoting a neurotrophic environment and through its direct protective actions, this compound helps to prevent this premature cell death, thereby contributing to the maintenance of a healthy neuronal population. specialchem.com This cutaneous neuroprotection through an anti-apoptotic effect is a key aspect of its mechanism of action. specialchem.com
Interplay with Cutaneous Cellular Homeostasis and Signaling Pathways
Regulation of Neuropeptide Secretion (e.g., Calcitonin Gene-Related Peptide, CGRP)
This compound is postulated to exert its influence on the neurocutaneous system, in part, by modulating the release of neuropeptides from sensory nerve endings within the skin. A key neuropeptide implicated in this process is the Calcitonin Gene-Related Peptide (CGRP), a 37-amino acid peptide that is a potent vasodilator and is involved in pain transmission and neurogenic inflammation. nih.gov
Damage to nerve cells can lead to a significant increase in the secretion of CGRP, which can, in turn, adversely affect surrounding skin cells such as keratinocytes and fibroblasts. This over-secretion can disrupt the normal cellular environment, leading to a breakdown in the density of skin cells and interfering with the synthesis of essential structural proteins like elastic fibers. The culmination of these effects is a compromised skin structure, which can manifest as wrinkles.
This compound has been suggested to inhibit the excessive secretion of CGRP from nerve cells. By regulating the release of this neuropeptide, the compound may help to mitigate the detrimental effects of neuronal damage on the surrounding skin tissue, thereby preserving the integrity of the dermal matrix. The precise receptor interactions and intracellular signaling pathways through which this compound achieves this regulation are a subject for ongoing investigation. However, this mechanism of action points to a targeted intervention in the complex interplay between the nervous system and the skin.
Stimulation of Extracellular Matrix Component Synthesis (e.g., Collagen) in Dermal Fibroblasts
The synthesis of extracellular matrix (ECM) components, particularly collagen, by dermal fibroblasts is fundamental to maintaining the skin's structural integrity and youthful appearance. This compound is thought to play a role in promoting the synthesis of these crucial proteins. This action is critical as the natural aging process, coupled with exposure to environmental stressors, leads to a decline in collagen production and an increase in its degradation. frontiersin.org
While direct studies on this compound's effect on collagen synthesis are not extensively documented in publicly available research, the known functions of similar bioactive peptides and indole derivatives suggest a potential mechanism. It is hypothesized that this compound may act as a signaling molecule, interacting with receptors on the surface of dermal fibroblasts to stimulate intracellular pathways that lead to the upregulation of collagen gene expression. frontiersin.org
This stimulation of collagen synthesis helps to reinforce the dermal framework, improving skin elasticity and reducing the appearance of fine lines and wrinkles. The table below summarizes the key extracellular matrix components and their functions, which could be positively influenced by compounds that stimulate dermal fibroblast activity.
| Extracellular Matrix Component | Function in the Skin | Potential Influence of Bioactive Peptides |
| Collagen I | Provides tensile strength and is the most abundant collagen in the dermis. | Upregulation of synthesis by fibroblasts. |
| Collagen III | Important for the initial stages of wound healing and provides structural support. | Enhanced expression during tissue remodeling. |
| Elastin | Confers elasticity and resilience to the skin, allowing it to stretch and recoil. | Potential for increased production to improve skin suppleness. |
| Hyaluronic Acid | A glycosaminoglycan that retains water, contributing to skin hydration and turgor. | Stimulation of synthesis, leading to improved skin moisture. |
Facilitation of Intercellular Communication within the Neurocutaneous System
One of the key aspects of this communication is the role of neurotrophic factors. These are proteins that support the growth, survival, and differentiation of neurons. It is suggested that this compound may act as a neurotrophin mimetic, a small molecule that can mimic the action of these natural growth factors. wikipedia.orgnih.gov By doing so, it could help to protect cutaneous nerve tissue from degradation due to aging, stress, and environmental damage.
The regeneration and protection of skin's nervous tissue are vital for several reasons. Healthy nerve function ensures that the skin can appropriately sense and respond to external threats. Furthermore, nerves themselves release signaling molecules that influence the behavior of surrounding skin cells. By promoting the health of the cutaneous nervous system, this compound may indirectly contribute to a more robust and resilient skin barrier. The potential pathways for this facilitated communication are outlined below:
Promotion of Nerve Growth Factor (NGF) Synthesis: this compound may stimulate the production of NGF, a key player in nerve cell regeneration and maintenance.
Protection of Neurons from Damage: The compound could have a direct protective effect on neurons, shielding them from the damaging effects of UV radiation and other external harmful factors.
Enhanced Sensory Perception: By maintaining the health of the nervous tissue, the skin's sensory capabilities could be heightened, allowing for a more effective response to environmental challenges.
Differentiation from General Antioxidant Mechanisms in Neuroprotection
While many indole-based compounds exhibit neuroprotective effects through their antioxidant properties, the mechanism of this compound is suggested to be more specific and targeted, distinguishing it from general antioxidants. nih.govnih.gov General antioxidants function by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage. nih.gov While this is a valuable protective mechanism, the action of this compound appears to extend beyond this scavenging activity.
The primary differentiation lies in its proposed role as a modulator of specific cellular signaling pathways, akin to a neurotrophin mimetic. explorationpub.comexplorationpub.com Instead of just providing a general shield against oxidative damage, this compound is thought to actively engage with cellular receptors to initiate pro-survival and regenerative processes. This includes the potential to activate specific signaling cascades that are crucial for neuronal health and function.
The table below contrasts the general mechanisms of antioxidants with the proposed specific mechanisms of this compound in the context of neuroprotection.
| Mechanism of Action | General Antioxidants | This compound (Proposed) |
| Primary Function | Neutralization of reactive oxygen species (ROS). | Modulation of specific neurotrophic signaling pathways. |
| Mode of Action | Direct chemical interaction with free radicals. | Receptor-mediated activation of intracellular cascades. |
| Cellular Response | Reduction of oxidative stress and prevention of damage. | Promotion of neuronal survival, growth, and regeneration. |
| Specificity | Broad-spectrum, non-specific scavenging of ROS. | Targeted interaction with components of the neurocutaneous system. |
This more targeted approach suggests that this compound may offer a more precise and potentially more effective means of neuroprotection within the skin, by not only preventing damage but also actively promoting the maintenance and repair of nervous tissue.
Preclinical Investigation and in Vitro/in Vivo Model Systems
In Vitro Cellular Models for Neurobiological Assessment
In vitro cell culture models provide a controlled environment to dissect the specific molecular and cellular effects of test compounds. For a molecule like Glutamylamidoethyl indole (B1671886), which is investigated for its neuro-cutaneous properties, models representing both the neuronal and skin compartments are essential.
The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a well-established model in neurobiological research. mdpi.com These cells respond to Nerve Growth Factor (NGF) by ceasing proliferation and differentiating into sympathetic-like neurons, characterized by the extension of neurites. mdpi.comgoogle.com This property makes them an invaluable tool for studying neurotrophic and neuroprotective agents.
In studies involving Glutamylamidoethyl indole, PC12 cells have been used to demonstrate the compound's neuroprotective capabilities. A key finding showed that L-glutamylamidoethyl indole provides a significant protective effect to PC12 nerve cells against UVB irradiation, an effect reported to be more efficient than that of vitamin E. nih.gov The neurotrophic activity of the compound has also been assessed in scenarios of NGF deprivation. When differentiated PC12 cells are deprived of NGF, they typically undergo neurodegeneration and apoptosis. The addition of L-glutamylamidoethyl indole at concentrations from 0.05 to 0.1 mg/ml was shown to compensate for this lack of NGF, maintaining the integrity of the neuronal network and preventing apoptotic cell death. nih.gov
Furthermore, investigations have explored the compound's role in modulating the expression of specific neuropeptides and cytokines in differentiated PC12 cells. After a 5-day differentiation period with NGF, the addition of 0.1 mg/ml of L-glutamylamidoethyl indole was found to promote the expression of Neuropeptide Y (NPY) and Vasoactive Intestinal Peptide (VIP). nih.gov An increase in the expression of the cytokine Interleukin-6 (IL-6) was also observed under the same conditions. nih.gov
| Experimental Model | Compound Tested | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| PC12 cells with NGF deprivation | L-glutamylamidoethyl indole | 0.05 - 0.1 mg/ml | Compensated for NGF lack, maintained neuronal network integrity, avoided neurodegeneration and apoptosis. | nih.gov |
| Differentiated PC12 cells | L-glutamylamidoethyl indole | 0.1 mg/ml | Promoted expression of Neuropeptide Y (NPY). | nih.gov |
| Differentiated PC12 cells | L-glutamylamidoethyl indole | 0.1 mg/ml | Promoted expression of Vasoactive Intestinal Peptide (VIP). | nih.gov |
| Differentiated PC12 cells | L-glutamylamidoethyl indole | 0.1 mg/ml | Increased expression of Interleukin-6 (IL-6). | nih.gov |
Human dermal fibroblasts and epidermal keratinocytes are the primary cell types used in culture systems to evaluate the cutaneous impact of cosmetic and dermatological compounds. google.com Fibroblasts are responsible for synthesizing the extracellular matrix, including collagen and elastin, while keratinocytes form the primary barrier of the epidermis. google.com The interaction between these two cell types is crucial for skin homeostasis and wound healing. researchgate.net
The investigation of this compound leverages the understanding of the skin's neuro-cutaneous communication. A key premise is that damage to cutaneous nerve cells can negatively impact surrounding skin cells. It has been proposed that damaged nerve cells can release neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), at high levels, which can be detrimental to both keratinocytes and fibroblasts. google.com This can lead to a reduction in skin cell density and hinder the synthesis of elastic fibers, ultimately contributing to the degradation of skin structure. google.com this compound is suggested to exert a protective effect on these skin cells indirectly. By promoting the health and regeneration of skin nerve tissue through the stimulation of nerve growth factor, the compound is believed to mitigate the release of harmful neuropeptides, thereby protecting fibroblasts and keratinocytes from damage. google.com
Methodologies for Quantifying Nerve Growth Factor Production in Experimental Systems (e.g., ELISA Assays)
The quantification of Nerve Growth Factor (NGF) is a critical step in substantiating claims of neurotrophic activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive method for measuring the concentration of specific proteins like NGF in various biological samples, including cell culture supernatants. researchgate.netspecialchem.com
A typical sandwich ELISA for NGF involves a microplate pre-coated with a capture antibody specific to NGF. google.comspecialchem.com The sample (e.g., conditioned media from cell cultures) is added to the wells, and any NGF present binds to the immobilized antibody. frontiersin.org Subsequently, a second, biotinylated detection antibody that also recognizes NGF is added, followed by an enzyme conjugate (like horseradish peroxidase-conjugated streptavidin). specialchem.com A substrate solution is then introduced, which reacts with the enzyme to produce a colored product. google.com The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of NGF captured in the well. google.com This allows for the precise quantification of NGF production by comparing the sample readings to a standard curve generated with known concentrations of recombinant NGF. google.com This methodology is fundamental to demonstrating that a compound like this compound promotes the synthesis of NGF in experimental systems. google.com
Assessment of Collagen Biosynthesis in Dermal Cell Models
Dermal fibroblasts are the primary producers of collagen, the main structural protein in the skin's extracellular matrix. In vitro dermal cell models, typically using cultures of human dermal fibroblasts, are standard for assessing a compound's ability to influence collagen synthesis. nih.gov A common method for quantifying total collagen production in cell culture is the Sircol assay, which utilizes the Picro-sirius red dye that specifically binds to collagen molecules. nih.gov The amount of bound dye can be measured spectrophotometrically to determine the total collagen content. nih.gov
The mechanism of action proposed for this compound involves the protection of the cutaneous nervous system. google.com By maintaining the health of nerve tissue, the compound is suggested to prevent the downstream negative effects on fibroblasts, which include the disruption of elastic fiber synthesis. google.com Research claims that this compound increases collagen synthesis in the skin, thereby improving the network of elastic fibers within the dermal layer. google.com This suggests that by fostering a healthier neuro-cutaneous environment, the compound supports the optimal function of fibroblasts, including their ability to synthesize collagen.
Application of In Vivo Preclinical Models for Studying Neurocutaneous Interactions and Compound Efficacy
While in vitro models are crucial for mechanistic studies, in vivo preclinical models are necessary to understand how a compound functions within a complex biological system. The study of neurocutaneous interactions often involves models that can assess the interplay between the nervous, immune, and cutaneous systems. frontiersin.org These models can range from rodent models of skin aging or wound healing to more complex models of inflammatory skin diseases like atopic dermatitis, where the neuro-immuno-cutaneous system is known to be destabilized. frontiersin.org
Structure Activity Relationship Sar Studies for Indole Based Peptidomimetics
General Methodological Approaches in SAR Elucidation for Indole (B1671886) Derivatives
The elucidation of Structure-Activity Relationships for indole derivatives employs a combination of computational and synthetic strategies to build a comprehensive understanding of how molecular structure dictates biological function.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary computational tool used to establish a mathematical correlation between the chemical properties of a series of indole compounds and their biological activities. orientjchem.org These models use molecular descriptors—quantifiable properties related to steric, electronic, and hydrophobic characteristics—to predict the activity of novel, unsynthesized derivatives. nih.gov For indole-based compounds, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create predictive models that guide the design of molecules with enhanced potency. nih.govsci-hub.ru
Molecular Docking: This technique simulates the binding of an indole derivative (ligand) into the active site of a target protein (receptor). orientjchem.orgnih.gov Docking studies help visualize and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are vital for biological activity. For instance, docking can reveal key amino acid residues in a receptor's binding pocket that interact with the indole nucleus or its substituents, thereby explaining the observed activity and guiding modifications to improve binding affinity. nih.gov
Synthetic and Experimental Approaches:
Combinatorial Chemistry and Library Synthesis: The synthesis of a focused library of analogues is the cornerstone of experimental SAR. For the indole scaffold, modifications are systematically introduced at various positions. Common strategies include N-alkylation or N-acylation at the indole nitrogen (N-1), substitution at the C-2 and C-3 positions of the pyrrole (B145914) ring, and functionalization of the benzene (B151609) ring, often at the C-5, C-6, or C-7 positions.
Bioisosteric Replacement: This strategy involves replacing a functional group within the lead compound with another group that has similar physical or chemical properties. This is done to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity. For example, a carboxylic acid group might be replaced with a tetrazole ring.
Fragment-Based Screening: In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound based on the indole scaffold.
These methodologies are not used in isolation but are part of an iterative cycle. Computational predictions guide synthetic efforts, and the biological evaluation of new compounds provides data to refine and improve the predictive power of the computational models, leading to a more efficient drug discovery process.
Investigating the Impact of Structural Modifications on Neurotrophic and Protective Activities of Glutamylamidoethyl Indole and Related Compounds
While specific SAR studies detailing the neurotrophic and protective activities of this compound are not extensively documented in publicly available literature, a robust understanding can be inferred from studies on closely related compounds, such as tryptamine derivatives and other indole-based peptidomimetics. This compound is structurally a conjugate of L-glutamic acid and tryptamine, suggesting its design as a peptidomimetic to leverage the biological properties of both moieties.
The core structure can be deconstructed into three key components for SAR analysis: the indole scaffold, the ethylamine (B1201723) linker, and the N-acyl glutamyl group.
The Indole Scaffold: The indole ring itself is a crucial pharmacophore. Its electron-rich nature allows it to participate in π-π stacking and hydrophobic interactions within receptor binding pockets. Modifications to the benzene portion of the indole ring, such as substitution at the C-5 or C-6 positions, are known to significantly modulate biological activity. For instance, the introduction of methoxy (B1213986) groups on the indole ring of related compounds has been shown to influence neuroprotective effects. mdpi.com
The Ethylamine Side Chain: The ethylamine bridge at the C-3 position is a common feature in neuroactive indoles, including the neurotransmitter serotonin and the neurohormone melatonin (B1676174). This linker provides the correct spatial orientation for the terminal nitrogen group to interact with biological targets. The flexibility and length of this chain are critical and are often a target for modification in SAR studies.
The N-Acyl Glutamyl Moiety: The conjugation of amino acids to a bioactive scaffold like tryptamine is a recognized strategy to enhance properties such as solubility, cell permeability, and target specificity. mdpi.comnih.gov The glutamyl portion of this compound introduces several key features:
Chirality: The stereochemistry of the glutamic acid (L- or D-form) can profoundly impact biological activity by influencing how the molecule fits into a chiral binding site on a receptor or enzyme.
Carboxylic Acid Groups: The two carboxylic acid groups of glutamate introduce negative charges, which can form critical ionic bonds or hydrogen bonds with receptor sites. Esterification or amidation of these groups would be a key synthetic modification to probe their importance.
Amino Acid Variation: Replacing glutamic acid with other amino acids (e.g., aspartic acid, glutamine, or even non-polar amino acids like valine) would be a standard approach in an SAR study. This would reveal the importance of the side chain length, charge, and hydrogen-bonding capacity for neurotrophic and protective activity. nih.gov
Studies on related N-acyl tryptamine derivatives have demonstrated significant neuroprotective potential. For example, N-salicyloyl tryptamine, a synthetic derivative, has shown protective effects against cerebral ischemia/reperfusion injury by reducing oxidative stress and neuroinflammation. nih.govacs.org This highlights that the nature of the acyl group attached to the tryptamine nitrogen is a critical determinant of neuroprotective activity. Therefore, the glutamyl moiety in this compound is predicted to be a primary driver of its specific biological profile, with its acidic side chain likely playing a key role in target interaction.
Insights Derived from SAR Studies on other Biologically Active Indole Scaffolds (e.g., HIV-1 Fusion Inhibitors, Antiprion Agents)
Examining SAR studies of indole scaffolds in different therapeutic areas provides valuable insights into how specific structural modifications can be universally applied to modulate biological activity. The indole ring's versatility is evident in its role as a core component in potent HIV-1 fusion inhibitors and antiprion agents.
Indole-Based HIV-1 Fusion Inhibitors: A significant class of small-molecule HIV-1 fusion inhibitors targets a hydrophobic pocket on the gp41 transmembrane glycoprotein. SAR studies on bis-indole derivatives have revealed precise structural requirements for potent activity. nih.govnih.gov
Key findings include:
N-1 Substitution: Substitution at the N-1 position of the indole rings with substituted benzyl groups is essential. A free carboxylic acid on one of the terminal benzyl rings is often indispensable for activity, while the other can be an ester, suggesting a delicate balance of hydrophobicity and charge is required. nih.gov
C-3 Substitution: In contrast to N-1, substitution at the C-3 position of the indole rings is generally not well-tolerated and reduces activity. nih.gov
Truncation: Removing one of the terminal aromatic rings (resulting in a three-ring system instead of four) can still yield compounds with sub-micromolar activity, highlighting the core importance of the bis-indole scaffold itself. nih.govnih.gov
Table 1: SAR of Bis-Indole HIV-1 Fusion Inhibitors Data synthesized from published research. nih.gov
| Compound Modification | Structural Change | Impact on Activity (Cell-Cell Fusion) |
|---|---|---|
| Linkage Isomerism | Change from 6–6′ linkage to 5–5′ linkage | 4-20 times less active |
| N-1 Benzyl Group Modification | Replacing m-benzoic acid with p-benzoic acid | Reduced activity |
| Core Scaffold Modification | Replacing one indole ring with benzimidazole | Reduced activity |
| Size Reduction | Truncating from a 4-ring to a 3-ring system | Potency can be retained (sub-μM activity) |
Indole-Based Antiprion Agents: Indole-3-glyoxylamides have emerged as a highly potent class of compounds that can clear prion infectivity in cell models. Extensive SAR studies have established a very well-defined set of rules for achieving high potency. nih.govresearchgate.netacs.org
Key findings include:
Indole C-2 Position: This position must remain unsubstituted. The introduction of even a small methyl group at C-2 completely abolishes antiprion activity. acs.org
Indole N-1 Position: While N-1 substitution is tolerated, it generally leads to a decrease in potency by approximately an order of magnitude compared to the unsubstituted (N-H) analogue. acs.org
Indole Benzene Ring: Substitution on the benzene portion of the indole ring is a key area for optimization. Derivatization at C-4, C-5, and C-7 is not tolerated. However, substitution at the C-6 position with strong electron-withdrawing groups (e.g., -CN, -NO₂) can enhance biological activity by up to an order of magnitude and improve metabolic stability. nih.govresearchgate.net
Glyoxylamide Moiety: The glyoxylamide linker is critical. Inserting a methylene bridge between the amide nitrogen and the terminal phenyl ring completely eradicates activity. acs.org The terminal aniline must be para-substituted for optimal results.
Table 2: SAR of Indole-3-Glyoxylamide Antiprion Agents Data synthesized from published research. nih.govresearchgate.netacs.org
| Position of Modification | Structural Change | Impact on Antiprion Activity (EC₅₀) |
|---|---|---|
| Indole C-2 | Introduction of a methyl group | Complete loss of activity |
| Indole N-1 | Introduction of a methyl group | ~10-fold decrease in potency |
| Indole C-6 | Introduction of electron-withdrawing group (e.g., -NO₂) | Up to 10-fold increase in potency |
| Amide Linker | Insertion of a methylene (-CH₂-) bridge | Complete loss of activity |
| Terminal Phenyl Ring | Change from para- to meta-substitution | Significant loss of activity |
These examples demonstrate that while the indole scaffold provides a foundational structure for biological activity, the precise placement and nature of substituents are critical in defining the compound's potency and selectivity for a given target. Insights from these well-defined SAR studies can inform the optimization of other indole-based compounds, including neuroprotective agents like this compound.
Advanced Analytical and Characterization Methodologies in Academic Research
Chromatographic Techniques for Compound Purity, Separation, and Quantification (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Glutamylamidoethyl indole (B1671886), separating it from starting materials, byproducts, and degradants. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of Glutamylamidoethyl indole would utilize a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.
Detection is commonly achieved using a UV-Vis detector, as the indole moiety of this compound exhibits strong absorbance in the ultraviolet region, typically around 280 nm. For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a purified this compound standard. The peak area of the analyte in an unknown sample can then be compared to this curve to determine its concentration. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification under specific chromatographic conditions.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Retention Time | 8-12 minutes |
Spectrometric Methods for Molecular Mass Determination and Fragmentation Analysis (e.g., Mass Spectrometry)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C15H19N3O3, corresponding to a monoisotopic mass of approximately 289.14 g/mol . nih.gov
In electrospray ionization (ESI) mass spectrometry, a common technique for polar molecules like this compound, the compound is typically observed as a protonated molecule [M+H]+ in the positive ion mode, with an expected m/z (mass-to-charge ratio) of approximately 290.15. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bonds and the ethylamine (B1201723) linker.
Expected Fragmentation of this compound ([M+H]+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Structural Origin of Fragment |
|---|---|---|---|
| 290.15 | 173.09 | C7H8N2O | Loss of the glutamyl moiety |
| 290.15 | 144.08 | C6H7NO3 | Loss of the glutamic acid and carbonyl group |
Novel Assays for Detecting Indole and its Metabolites in Complex Biological Matrices (e.g., Hydroxylamine-based Indole Assay)
While not specific to this compound, novel assays developed for the detection of the indole moiety can be adapted for its study in biological samples. The hydroxylamine-based indole assay is one such method that offers specificity for unsubstituted indoles. Although this compound is substituted at the 3-position, derivatization strategies or specific antibodies could be developed for its detection.
Currently, the most common approach for quantifying this compound in complex biological matrices like plasma or tissue homogenates would be liquid chromatography-mass spectrometry (LC-MS). This technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of the compound even at very low concentrations.
Spectroscopic Techniques for Elucidating Molecular Interactions and Conformational Analysis (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the indole ring (typically in the 7.0-7.6 ppm range), the protons of the ethylamine linker, and the protons of the glutamic acid residue. The chemical shifts and coupling patterns of these protons provide detailed information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environment. The carbonyl carbons of the amide and carboxylic acid groups would appear at the downfield end of the spectrum (around 170-180 ppm).
Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d6)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 10.8 - 11.2 | singlet |
| Indole aromatic CH | 7.0 - 7.6 | multiplet |
| Amide NH | 8.0 - 8.5 | triplet |
| Alpha-CH (Glu) | 3.5 - 3.8 | multiplet |
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in this compound. The FTIR spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Indole & Amide) | 3300 - 3500 | Stretching vibrations |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations |
| C-H (Aliphatic) | 2850 - 2960 | Stretching vibrations |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration |
| C=O (Amide I) | 1630 - 1680 | Stretching vibration |
| N-H (Amide II) | 1510 - 1570 | Bending vibration |
Future Perspectives and Emerging Research Avenues
Exploration of Glutamylamidoethyl Indole's Role in Modulating Cutaneous Circadian Rhythms and Homeostasis
The skin, like the central nervous system, possesses its own intrinsic circadian clock, governed by a set of core clock genes that regulate a wide array of physiological processes over a 24-hour cycle. nih.gov These processes are critical for skin homeostasis and include cell proliferation, DNA repair, hydration, and barrier function. nih.govnih.govmdpi.com Research has shown that disruptions to the skin's circadian rhythm, whether from intrinsic factors like aging or extrinsic factors like UV radiation and blue light exposure, can impair these functions and accelerate skin aging. nih.govpracticaldermatology.commdedge.com
A significant area of future research lies in investigating whether Glutamylamidoethyl Indole (B1671886) can modulate these cutaneous circadian rhythms. The indoleamine hormone melatonin (B1676174) is known to be synthesized in the skin and plays a protective role by regulating the skin's circadian system and defending against oxidative stress. nih.govnih.govnih.govresearchgate.net Given that this compound is an indole derivative, an emerging research avenue is to explore if it can influence the expression of key clock genes in skin cells, such as PER1, CLOCK, and ARNTL (BMAL1). nih.govaging-us.com By potentially reinforcing the skin's natural diurnal balance, this compound could help maintain robust cellular defense and repair mechanisms, thereby preserving skin homeostasis. mdpi.comnih.gov
Future studies could utilize gene expression analysis in cultured human keratinocytes and fibroblasts to determine the effect of this compound on the oscillatory patterns of core clock genes. Such research would provide insight into its potential to counteract rhythm disruptions caused by environmental stressors.
| Process | Peak Activity Time | Governing Clock Genes | Significance for Skin Homeostasis |
|---|---|---|---|
| Cell Proliferation | Night | PER, CRY | Supports skin regeneration and repair during sleep. nih.gov |
| DNA Damage Repair | Night | XPA, PER1 | Maximizes repair of UV-induced DNA damage away from peak sun exposure. nih.gov |
| Skin Permeability / TEWL | Evening/Night | CLOCK, AQP3 | Barrier function is lower at night, influencing hydration and topical absorption. nih.govnih.gov |
| Antioxidant Defense | Day | BMAL1, NRF2 | Prepares the skin to combat oxidative stress from daytime environmental exposures. nih.gov |
| Sebum Production | Noon | - | Follows a distinct diurnal rhythm, peaking midday. mdedge.com |
Investigation into Broader Biological Significance within the Integrated Skin-Brain Axis
The concept of the skin-brain axis is founded on the shared embryonic origin of the skin and the nervous system, leading to a complex, bidirectional communication network. ascpskincare.commdpi.comweareprovital.com Neurocosmetic research focuses on ingredients that can interact with this system to improve skin health. mdpi.comdntb.gov.uacossma.com this compound is a prime example of such an ingredient, with established neuroprotective properties. h5mag.comspecialchem.com
Current research has demonstrated that this compound promotes the synthesis of Nerve Growth Factor (NGF), a crucial neuropeptide for the survival and differentiation of neurons. google.com It also protects cutaneous nerve cells from damage induced by external factors like UV radiation. google.combiosiltech.com By maintaining the health of the skin's nervous tissue, the compound helps ensure that the skin can respond appropriately to sensory inputs and environmental challenges, which is fundamental to its role as a protective barrier. google.com
| Finding | Observed Effect | Implication for Skin-Brain Axis | Source |
|---|---|---|---|
| NGF Synthesis Promotion | Promotes the synthesis of Nerve Growth Factor (NGF) in a concentration-dependent manner. | Supports the health, regeneration, and function of cutaneous nerve tissue. | google.com |
| Neuroprotection | Protects PC12 neuron cells from damage induced by UV radiation. | Shields the skin's peripheral nervous system from environmental aggressors. | google.combiosiltech.com |
| CGRP Secretion Inhibition | Inhibits the release of Calcitonin Gene-Related Peptide (CGRP) from damaged nerve cells. | Prevents neurogenic inflammation and damage to key skin cells like keratinocytes and fibroblasts. | google.com |
| Neurotrophic Effect | Maintains the integrity of the neuronal network and prevents apoptosis in the absence of NGF. | Acts as a neurotrophic factor to sustain the cutaneous nervous system. | biosiltech.com |
Development of Novel Research Tools and Advanced Methodologies for Neurocosmetic Science
The progression of neurocosmetic science is intrinsically linked to the development of sophisticated tools and methodologies capable of substantiating the connection between cosmetic ingredients, the skin, and the nervous system. mdpi.com The study of compounds like this compound benefits from and drives the innovation of these advanced research techniques. specialchem.com
Traditionally, cosmetic efficacy is measured by visible changes in the skin. However, neurocosmetics requires a deeper level of analysis to measure effects on the nervous system and even on emotional well-being. cossma.comparkslopelaser.com Emerging research methodologies are being employed to capture these nuanced effects. These include:
In-vitro Cellular Studies: Using nerve cell lines, such as PC12, to directly observe the neuroprotective and neurotrophic effects of ingredients. mdpi.combiosiltech.com
Biometric and Psychophysiological Measurements: Quantifying the physiological responses of human subjects to product application through techniques like electroencephalography (EEG) to measure brain wave activity (e.g., relaxing effects), facial electromyography (fEMG), and galvanic skin response (GSR). mdpi.comcossma.com
Brain Imaging: Techniques like functional magnetic resonance imaging (fMRI) can be used to visualize brain activity in response to sensory inputs from cosmetic products. mdpi.com
Vocal and Verbatim Analysis: Analyzing changes in voice tone and word choice to scientifically quantify the emotional impact of a product. cossma.com
These advanced methodologies allow researchers to move beyond subjective assessments and provide objective, quantifiable data on the neuro-active properties of cosmetic ingredients. cossma.com Future research on this compound will likely integrate these tools to build a more comprehensive picture of its activity, linking its cellular neuroprotective effects to measurable physiological and emotional benefits in human subjects.
Integration of Cheminformatics and Experimental Approaches in the Discovery and Optimization of Indole-Derived Bioactive Compounds
The discovery and refinement of novel bioactive compounds are increasingly driven by the synergy between computational methods and traditional experimental research. nih.gov The indole nucleus is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its frequent appearance in molecules with significant biological activity. nih.govnih.gov Cheminformatics, a discipline that combines chemistry, computer science, and data analysis, is a powerful tool for exploring the vast chemical space of indole derivatives to identify new candidates for neurocosmetic applications. mewburn.com
The integrated discovery process often follows several key steps:
Database Mining and Analysis: Researchers use cheminformatics tools to analyze large databases of natural products, such as the MarinLit database for marine-derived compounds, to identify unique indole scaffolds with underexplored bioactivities. nih.gov
Virtual Screening and Prediction: Computational models, including machine learning algorithms, are used to screen virtual libraries of indole derivatives and predict their potential biological activities, such as neuroprotective or antioxidant properties. mewburn.comnih.gov This helps prioritize which compounds to synthesize.
Guided Synthesis: The insights gained from computational analysis guide the chemical synthesis of the most promising new indole-derived compounds. nih.gov This approach is more efficient than random synthesis and screening.
Experimental Validation: The newly synthesized compounds are then subjected to rigorous experimental testing, using both in-vitro cellular assays and in-vivo models, to validate their predicted bioactivity and mechanisms of action. nih.govnih.gov
This integrated approach accelerates the discovery and optimization of bioactive compounds. nih.gov Future research will likely apply these methods to develop novel indole derivatives inspired by the structure of this compound, potentially optimizing for enhanced neurotrophic activity, improved skin permeability, or additional functionalities relevant to skin health.
Q & A
Q. What theoretical frameworks are applicable for studying this compound’s interactions with biological targets?
- Methodological Answer : Anchor hypotheses in molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Combine with molecular dynamics (MD) simulations to assess thermodynamic stability. Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning) to validate critical residues in the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
